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Compound of Interest

(E)-2-Phenylethenesulfonyl
Compound Name:
chloride

Cat. No.: B1366571

The molecular formula C8H7CIO2S represents a fascinating case study in the importance of
precise chemical nomenclature. While it provides the elemental composition, it does not
describe the unique architecture of a molecule. The arrangement of these atoms can vary,
giving rise to multiple distinct compounds known as isomers, each with its own specific [UPAC
name, chemical properties, and biological activities.[1][2][3] For researchers and professionals
in drug development, understanding these differences is not merely an academic exercise; it is
fundamental to identifying the correct compound for synthesis, experimentation, and
therapeutic application.

This guide provides a detailed exploration of the principal isomers of CBH7CIO2S, with a
primary focus on the most scientifically and commercially significant isomer: 1-chloro-4-
(ethenylsulfonyl)benzene. We will dissect its IUPAC nomenclature, physicochemical properties,
synthesis, and critical role in modern medicinal chemistry, while also acknowledging other
structural possibilities.

Part 1: Decoding the IUPAC Nomenclature of
C8H7CIO2S Isomers

Isomers are molecules that share the same molecular formula but have different arrangements
of atoms.[4] This structural variance is the reason a single formula like C8H7CIO2S can
correspond to multiple compounds. The International Union of Pure and Applied Chemistry
(IUPAC) provides a systematic method for naming compounds to ensure each unique structure
has a globally recognized, unambiguous identifier.
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Principal Isomer: 1-chloro-4-(ethenylsulfonyl)benzene

The most prominent isomer of CBH7CIO2S is 1-chloro-4-(ethenylsulfonyl)benzene, often
referred to by its common name, 4-chlorophenyl vinyl sulfone.[5][6]

Parent Structure: The core is a benzene ring.

Principal Functional Group: The highest priority functional group is the sulfone group (-
S02-). When it links a hydrocarbon group to a benzene ring, the benzene becomes the

parent name.
Substituents on the Benzene Ring:
o A chlorine atom (CI) is located on the ring.

o An ethenylsulfonyl group (-SO2CH=CH2), also known as a vinylsulfonyl group, is also
attached to the ring.

Numbering: The carbon atom attached to the highest priority group (the sulfonyl group) is
designated as position 1. The ring is numbered to give the other substituent (the chloro
group) the lowest possible number, which is position 4.

Final Assembly: Combining these elements gives the systematic name: 1-chloro-4-
(ethenylsulfonyl)benzene.[6]

Alternative Isomer: 2-chloro-2-phenoxyethanethioic S-
acid

Another potential, though less common, structural isomer identified for C8BH7CIO2S is 2-chloro-
2-phenoxyethanethioic S-acid.[7] This structure is fundamentally different:

o Parent Structure: The longest carbon chain containing the principal functional group is an
ethanethioic S-acid.

e Substituents:

o A chlorine atom (CI) is on the second carbon of the ethane chain.
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o A phenoxy group (-OC6H5) is also on the second carbon.

This illustrates how the same set of atoms can be assembled into vastly different molecular
structures, including different functional groups (a sulfone vs. a thioacid and an ether),
underscoring the necessity of the IUPAC system.

Part 2: Physicochemical Properties and
Characterization

The distinct structures of isomers lead to different physical and chemical properties. The data
below pertains to the primary isomer, 1-chloro-4-(ethenylsulfonyl)benzene.

Property Value Source

Molecular Weight 202.66 g/mol --INVALID-LINK--[6]

CAS Number 5535-51-3 --INVALID-LINK--[5]
White to off-white crystalline )

Appearance Generic SDS
powder

Melting Point 65-69 °C --INVALID-LINK--
C=CS(=0)

SMILES --INVALID-LINK--[6]
(=O)C1=CcC=C(C=C1)CI
IBJIGVAOFRSKZPY-

InChIKey --INVALID-LINK--[6]

UHFFFAOYSA-N

Spectroscopic Validation: The identity and purity of 1-chloro-4-(ethenylsulfonyl)benzene are
confirmed using standard analytical techniques.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H NMR would show characteristic
signals for the vinyl protons (typically in the 6-7 ppm range) and the aromatic protons on the
disubstituted benzene ring. 13C NMR would confirm the number of unique carbon
environments.

o Mass Spectrometry (MS): Provides the exact mass and fragmentation pattern, confirming the
molecular weight and structural components.
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« Infrared (IR) Spectroscopy: Strong absorption bands characteristic of the sulfone group (S=0
stretches, typically around 1300-1350 cm~* and 1140-1160 cm~1) would be prominent.

Part 3: Synthesis and Reaction Mechanisms

Vinyl sulfones are valuable synthetic intermediates.[8] Their synthesis often involves multi-step

procedures designed to construct the reactive vinylsulfonyl moiety.

General Synthetic Workflow

A common and efficient method for synthesizing aryl vinyl sulfones involves the reaction of
sulfinic acid sodium salts with dibromides, which proceeds without the need for a metal
catalyst.[8]
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Step 1: Formation of Sulfonyl Chloride
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Caption: General synthetic pathway for 1-chloro-4-(ethenylsulfonyl)benzene.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b1366571?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1366571?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocol Example: Synthesis from Sodium
Sulfinate

This protocol is adapted from established methods for vinyl sulfone synthesis.[8]

e Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux
condenser, dissolve sodium 4-chlorobenzenesulfinate (1 equivalent) in a suitable solvent
such as N,N-dimethylformamide (DMF).

o Addition of Reagent: Add 1,2-dibromoethane (1.1 equivalents) to the solution.

o Heating: Heat the reaction mixture to 80-100 °C and maintain for several hours, monitoring
progress by Thin Layer Chromatography (TLC).

o Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into
ice water to precipitate the crude product.

 Purification: Collect the solid by filtration, wash with water, and dry. Recrystallize the crude
product from a suitable solvent system (e.g., ethanol/water) to yield pure 1-chloro-4-
(ethenylsulfonyl)benzene.

Causality: The use of a polar aprotic solvent like DMF facilitates the nucleophilic attack of the
sulfinate anion. The subsequent elimination of HBr is driven by the application of heat, leading
to the formation of the stable vinyl group.[8]

Part 4: The Vinyl Sulfone Motif in Drug Development

The vinyl sulfone group is a "privileged scaffold" in medicinal chemistry.[9][10] Its importance
stems from its electrophilic nature, which allows it to function as a Michael acceptor.[11]

Mechanism of Action: Covalent Inhibition

Vinyl sulfones are widely used to design targeted covalent inhibitors. They can form a stable,
irreversible covalent bond with nucleophilic amino acid residues—most notably cysteine—at
the active site of a target protein.[9][12]
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Mechanism of Covalent Modification
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Click to download full resolution via product page

Caption: Covalent bond formation between a vinyl sulfone and a cysteine residue.

This mechanism is highly effective for achieving potent and sustained inhibition of enzymes
implicated in disease, such as kinases and proteases.[12][13]

Key Therapeutic Applications

The vinyl sulfone motif is a key component in numerous drug candidates and approved
therapies. Its applications span several disease areas:

e Oncology: Vinyl sulfones are used to design inhibitors of kinases and other proteins involved
in cancer cell proliferation and survival.[9][13] Rigosertib is a notable example of a vinyl
sulfone-containing compound that has been investigated in clinical trials for cancer.[9][14]

o Anti-Infectives: The ability to target cysteine proteases makes vinyl sulfones effective against
parasites such as those causing Chagas disease (e.g., K11777) and malaria.[10][13]

» Anti-Inflammatory Agents: They can inhibit key enzymes in inflammatory pathways. For
instance, BAY 11-7085 is an inhibitor of NF-kB activation.[9][13]

The versatility of the vinyl sulfone scaffold allows for its incorporation into diverse molecular
frameworks to achieve specificity and desired drug-like properties.[12]

Part 5: Safety and Toxicological Profile
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As reactive electrophiles, vinyl sulfones require careful handling. The toxicological properties
must be considered during research and development.

Hazard Class Description Mitigation Measures

Classified as a skin irritant.[15] )
) ] o Wear appropriate gloves (e.g.,
Skin Corrosion/Irritation Prolonged contact can cause o
o nitrile) and a lab coat.
irritation.

Can cause serious eye
Serious Eye Damage damage or irritation upon Use safety glasses or goggles.
contact.[15]

May cause an allergic skin
Skin Sensitization reaction in susceptible Avoid repeated skin contact.
individuals.[15]

. ] Do not ingest. Wash hands
Acute Toxicity Harmful if swallowed.[16] )
thoroughly after handling.

Handling Protocol:

» Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume
hood, to avoid inhalation of dust.

o Personal Protective Equipment (PPE): Standard PPE including safety glasses, a lab coat,
and chemical-resistant gloves is mandatory.

» Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing
agents.[15]

Conclusion

The molecular formula C8H7CIO2S is not a singular entity but a representation of multiple
structural isomers. This guide has focused on the principal isomer, 1-chloro-4-
(ethenylsulfonyl)benzene, providing a comprehensive overview for scientific professionals. Its
precise IUPAC name distinguishes it from other possible structures and is the key to accessing
a wealth of information regarding its synthesis, properties, and significant applications in drug
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discovery. The vinyl sulfone motif, exemplified by this compound, remains a powerful tool in the

development of targeted covalent therapies, underscoring the critical link between fundamental

chemical principles and advanced biomedical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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